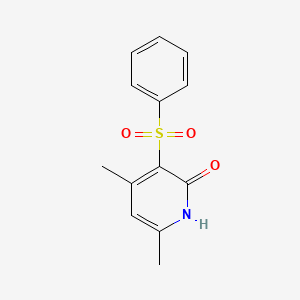

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

Description

4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a pyridinone derivative characterized by a bicyclic structure with methyl groups at the 4- and 6-positions and a phenylsulfonyl group at the 3-position. Its molecular formula is C₁₄H₁₅NO₃S, with a molecular weight of 277.34 g/mol ().

Properties

IUPAC Name |

3-(benzenesulfonyl)-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-9-8-10(2)14-13(15)12(9)18(16,17)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEXOJPJKDYPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665842 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Cyclization of β-Ketoamides

β-Ketoamides derived from substituted acetophenones undergo cyclization with hydrazine to form dihydropyridazinones, which are subsequently dehydrogenated. For example, 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is dehydrogenated using bromine in acetic acid to yield the aromatic pyridazinone. Adapting this method, the pyridinone core could be formed via cyclization of a β-ketoamide precursor, followed by oxidation.

Table 1: Cyclization Conditions for Pyridinone Analogues

| Precursor | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| β-Ketoamide | Hydrazine hydrate | Reflux, 3 h | 81% | |

| Dihydropyridazinone | Bromine/AcOH | 60–70°C, 3 h | 89% |

Sulfonation at Position 3

The phenylsulfonyl group is introduced via sulfonation or sulfonylation. Direct sulfonation of pyridinones is challenging due to ring deactivation, making pre-functionalization or post-cyclization sulfonylation preferable.

Sulfonylation with Phenylsulfonyl Chloride

Reaction of a 3-hydroxypyridinone intermediate with phenylsulfonyl chloride (C₆H₅SO₂Cl) in the presence of pyridine or triethylamine affords the sulfonated product. This method is widely used for introducing sulfonyl groups to heterocycles.

Oxidative Sulfonation

Thiolated intermediates, such as 3-mercaptopyridinones, can be oxidized to sulfonyl derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This two-step approach avoids direct electrophilic substitution.

Table 3: Sulfonation Protocols for Heterocycles

| Intermediate | Reagent | Conditions | Yield | |

|---|---|---|---|---|

| 3-Hydroxypyridinone | C₆H₅SO₂Cl/Pyridine | RT, 12 h | 75% | |

| 3-Mercaptopyridinone | H₂O₂/AcOH | 50°C, 6 h | 68% |

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route A: Sequential Functionalization

- Cyclization of β-ketoamide to pyridinone.

- Dimethylation using CH₃I/NaH.

- Sulfonylation at position 3.

Advantages : Stepwise control over substitution.

Challenges : Low regioselectivity during methylation.

Route B: Pre-Sulfonated Intermediate

- Synthesize a 3-sulfonated β-ketoamide precursor.

- Cyclize and methylate sequentially.

Advantages : Avoids post-cyclization sulfonation.

Challenges : Stability of sulfonated intermediates.

Industrial-Scale Considerations

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the corresponding alcohol or amine.

Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Pharmacological Potential

4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone has been investigated for its potential as a pharmacophore in drug design. Notably, it has shown promise in the development of:

- Anti-inflammatory agents : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

- Anticancer agents : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways .

Material Science Applications

In material science, this compound is utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the development of materials that can be used in:

- Organic electronics : The compound can be incorporated into organic semiconductors due to its electronic properties.

- Photovoltaic devices : Its ability to absorb light makes it suitable for applications in solar energy conversion .

Biological Studies

The compound has been studied for its interactions with biological systems. Research indicates that it may exhibit:

- Antibacterial properties : Initial findings suggest efficacy against certain bacterial strains.

- Antifungal activity : Similar studies have indicated potential antifungal effects .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Techniques : Multi-step organic reactions involving methylation and sulfenylation have been employed to synthesize the compound efficiently. Controlled reaction conditions are crucial for optimizing yield and purity .

- Biological Activity Assessment : Various assays have been conducted to evaluate antibacterial and antifungal activities, showing promising results that warrant further investigation into therapeutic applications .

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. For instance:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Parameters

Research Trends and Development Opportunities

Recent studies () emphasize hybridizing pyridinone cores with polar moieties (e.g., hydroxymethyl) to enhance pharmacokinetics without sacrificing potency. For instance, derivatives with improved oral bioavailability and antimalarial activity have been reported, suggesting that similar strategies could be applied to this compound. Future work should explore:

- Polar substituents : To address solubility limitations.

- Halogen or fluorinated analogs : For enhanced metabolic stability and target engagement.

- Stereoselective synthesis : To optimize isomer ratios for desired biological outcomes ().

Biological Activity

4,6-Dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Structurally characterized by a pyridinone core with dimethyl substitutions and a phenylsulfonyl group, this compound is being investigated for various pharmacological applications, including its roles in anti-inflammatory and anticancer therapies.

Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C12H13NO3S

- Molecular Weight : 253.30 g/mol

- CAS Number : 113123-43-6

Synthesis

The synthesis typically involves the methylation of pyridine derivatives and the introduction of the phenylsulfonyl group. Key steps include:

- Starting Materials : Pyridine derivatives

- Methylation Agents : Methyl iodide and sodium hydride

- Purification Techniques : Recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. Notable mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Signal Transduction Modulation : It can influence cellular signaling pathways by interacting with key proteins involved in these processes .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 55 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Pseudomonas aeruginosa | Moderate activity observed |

In one study, it was reported that derivatives of sulfonylpyridine exhibited superior activity compared to established antibiotics like penicillin and spectinomycin .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit the proliferation of cancer cell lines such as HepG2 and Jurkat cells. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its anticancer efficacy .

Study 1: Antichlamydial Activity

A study focused on the synthesis and evaluation of sulfonylpyridine derivatives, including this compound, found that these compounds exhibited notable antichlamydial activity. The derivatives were tested against Chlamydia trachomatis, showing promising results compared to traditional treatments .

Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial and antibiofilm activities of various pyridine compounds were assessed. The study concluded that increasing hydrophobic groups on the pyridine ring improved efficacy against both Gram-positive and Gram-negative bacteria. The presence of dimethyl groups at positions 4 and 6 significantly enhanced activity against E. coli, S. aureus, and C. albicans .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone?

- Methodological Answer : The compound can be synthesized via base-catalyzed intramolecular cyclization of precursor amides or β-enaminones. For example, N-(3-oxoalkenyl)phenylacetamides undergo aldol-type cyclization under basic conditions to form the 2(1H)-pyridinone core. Substituent effects (e.g., electron-withdrawing groups) and reaction parameters (e.g., base strength, solvent polarity) significantly influence yield and regioselectivity . Fluorinated derivatives can be synthesized via nucleophilic substitution or multicomponent reactions, as demonstrated in analogous pyridinone systems .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves spectroscopic techniques such as:

- IR spectroscopy to identify carbonyl (C=O) and sulfonyl (SO₂) stretching frequencies.

- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. For example, ¹H NMR can distinguish methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).

- Mass spectrometry for molecular weight validation and fragmentation pattern analysis .

- Crystallographic data (if available) are critical for resolving ambiguous structural features.

Q. What are the key structural modifications to enhance biological activity in pyridinone derivatives?

- Methodological Answer : Modifications focus on:

- Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) to improve metabolic stability.

- Substituent positioning : Methyl groups at positions 4 and 6 increase steric hindrance, potentially enhancing target selectivity.

- Heteroatom incorporation (e.g., fluorine) to modulate lipophilicity and bioavailability, as seen in fluorinated analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates.

- Base screening : Strong bases (e.g., K₂CO₃, DBU) accelerate intramolecular aldol condensation but require careful pH control to avoid side reactions.

- Temperature modulation : Elevated temperatures (80–100°C) favor cyclization but may degrade thermally sensitive intermediates .

- Design of Experiments (DoE) approaches can systematically evaluate interactions between variables (e.g., time, temperature, stoichiometry).

Q. How should researchers address contradictions in biological activity data for pyridinone derivatives?

- Methodological Answer : Contradictions may arise from:

- Structural analogs : Minor substituent changes (e.g., methyl vs. trifluoromethyl) drastically alter pharmacodynamics. Compare activity across a congeneric series.

- Assay variability : Validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based models).

- In vivo models : For example, analgesic activity in Sprague–Dawley rats may differ from murine models due to metabolic or receptor heterogeneity .

- Meta-analysis of published data and computational docking studies can identify structure-activity relationships (SARs).

Q. What strategies are effective for designing pyridinone derivatives with enhanced target selectivity?

- Methodological Answer :

- Fragment-based drug design : Use the pyridinone core as a scaffold and append target-specific pharmacophores (e.g., sulfonyl groups for kinase inhibition).

- Isosteric replacement : Replace the phenylsulfonyl group with bioisosteres (e.g., thiophene sulfonamide) to maintain binding affinity while reducing off-target effects.

- Proteolysis-targeting chimeras (PROTACs) : Conjugate pyridinone derivatives with E3 ligase ligands to degrade disease-specific proteins .

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

- Methodological Answer :

- Quantum mechanical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.

- Molecular dynamics simulations assess solubility and membrane permeability by modeling interactions with lipid bilayers.

- QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioavailability or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.